METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
Methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate is a complex organic compound that features an imidazo[4,5-b]pyridine moiety fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved by reacting 2,3-diaminopyridine with various carboxylic acid derivatives under cyclization conditions.
Thioether Formation: The imidazo[4,5-b]pyridine core is then reacted with a suitable thiol to introduce the sulfanyl group.
Acetamido Linkage: The sulfanyl-imidazo[4,5-b]pyridine is then coupled with an acetamido group using standard peptide coupling reagents.
Esterification: Finally, the benzoic acid derivative is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen, palladium on carbon.
Substitution: Sodium hydroxide for ester hydrolysis.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . This interaction can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Benzoate Esters: Compounds with benzoate ester groups that have diverse applications in pharmaceuticals and materials science.
Uniqueness
Methyl 2-(2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamido)benzoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the imidazo[4,5-b]pyridine and benzoate ester moieties allows for versatile functionalization and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)10-5-2-3-6-11(10)18-13(21)9-24-16-19-12-7-4-8-17-14(12)20-16/h2-8H,9H2,1H3,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHLHMCPZUWWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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